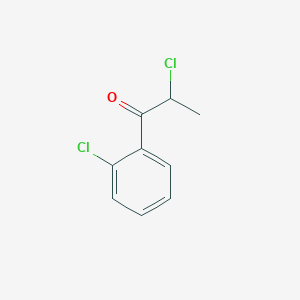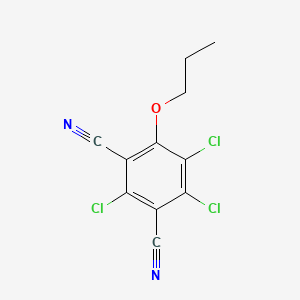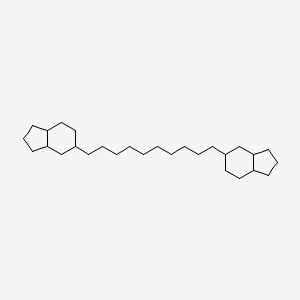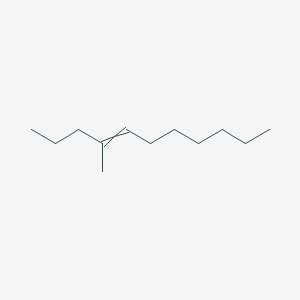
4-Methyl-4-undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-undecene is an organic compound with the molecular formula C₁₂H₂₄ It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-undecene typically involves the alkylation of 1-undecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
化学反応の分析
Types of Reactions
4-Methyl-4-undecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 4-Methyl-4-undecanol.
Reduction: 4-Methylundecane.
Substitution: 4-Chloro-4-methylundecane or 4-Bromo-4-methylundecane.
科学的研究の応用
4-Methyl-4-undecene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used as an intermediate in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-4-undecene involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the molecule allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
1-Undecene: Similar in structure but lacks the methyl group at the fourth position.
4-Methylundecane: Similar but lacks the double bond, making it a saturated hydrocarbon.
Uniqueness
4-Methyl-4-undecene is unique due to the presence of both a double bond and a methyl group, which confer specific chemical properties. The double bond allows for various chemical reactions, while the methyl group can influence the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
61142-40-3 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
4-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h11H,4-10H2,1-3H3 |
InChIキー |
QOJOJFIFQXRXLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


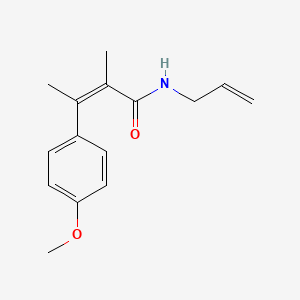


![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

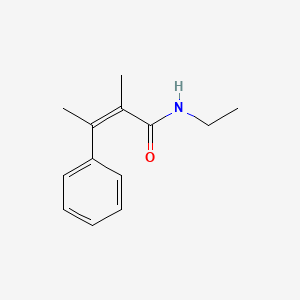
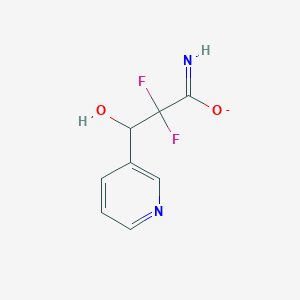


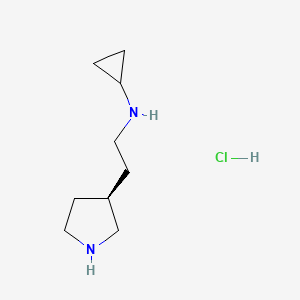
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
